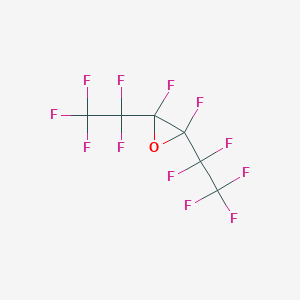
4,6-Dimethylheptanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It belongs to the class of nitriles, which are characterized by the presence of a cyano group (-C≡N) attached to an alkyl chain. This compound is known for its unique structural features, which include two methyl groups attached to the heptane chain at the 4th and 6th positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylheptanenitrile can be achieved through various organic reactions. One common method involves the alkylation of heptanenitrile with methylating agents under controlled conditions. The reaction typically requires a strong base, such as sodium hydride (NaH), to deprotonate the heptanenitrile, followed by the addition of methyl iodide (CH3I) to introduce the methyl groups at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The reaction conditions, including temperature and pressure, are optimized to maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 4,6-Dimethylheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to produce primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions (OH-) replace the cyano group to form alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, room temperature or slightly elevated temperatures.
Substitution: Hydroxide ions (OH-), aqueous or alcoholic medium, moderate temperatures.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Alcohols.
科学的研究の応用
4,6-Dimethylheptanenitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4,6-Dimethylheptanenitrile depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular pathways involved in various physiological processes.
類似化合物との比較
4,6-Dimethylheptanenitrile can be compared with other similar compounds, such as:
5-Hydroxy-2,4-dimethylheptanenitrile: This compound has a hydroxyl group in addition to the nitrile group, which may confer different chemical and biological properties.
Heptanenitrile: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain chemical reactions.
Uniqueness: The presence of two methyl groups at specific positions in this compound makes it unique in terms of its steric and electronic properties. These structural features can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
78695-45-1 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
4,6-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-8(2)7-9(3)5-4-6-10/h8-9H,4-5,7H2,1-3H3 |
InChIキー |
VHTOQNYEKFLXML-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


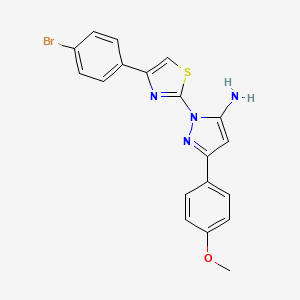
![Bicyclo[4.4.4]tetradec-1-ene](/img/structure/B14439372.png)
![1,2-Benzenediol, 4-[(4-methylphenyl)azo]-](/img/structure/B14439377.png)
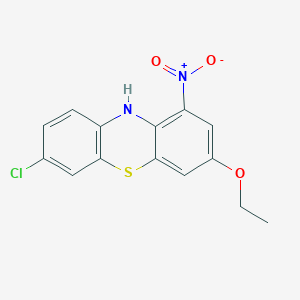
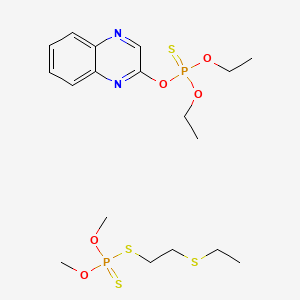

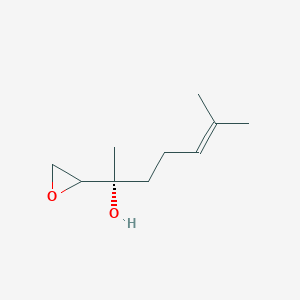
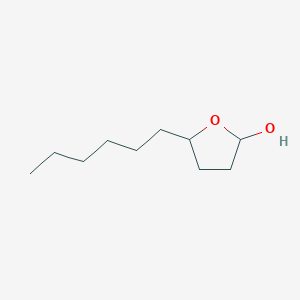

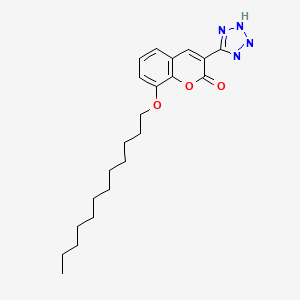

![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)

